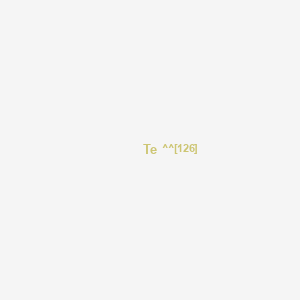

2-Chloro-3-méthylthiophène

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Chloro-3-methylthiophene and related compounds involves several key methods. A notable method involves the reaction of 2-methylthiophene with sulfuryl chloride, producing 2-Chloro-5-methylthiophene in a 73.96% yield, showcasing a facile and low-cost route for the preparation of chloro-methylthiophenes (Zhangqi Yang, 2010).

Molecular Structure Analysis

The structural analysis of chloro-methylthiophenes reveals intricate details about their molecular geometry. For example, studies on the molecular structure of related compounds highlight the influence of substituents on the thiophene ring, affecting the overall molecular conformation and electronic properties.

Chemical Reactions and Properties

Chloro-methylthiophenes undergo various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, the reaction of methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates with alcohols demonstrates the versatility of these compounds in synthetic chemistry (C. Corral & J. Lissavetzky, 1984).

Physical Properties Analysis

The physical properties of 2-Chloro-3-methylthiophene, such as melting and boiling points, solubility, and crystalline structure, are crucial for its application in various fields. The crystal and molecular structure analysis of related compounds provides insights into the steric interactions and electron delocalization within the molecule, contributing to its physical properties.

Chemical Properties Analysis

The chemical properties of 2-Chloro-3-methylthiophene, including reactivity with different reagents, stability under various conditions, and ability to undergo electrophilic substitution, are essential for its utility in synthetic organic chemistry. Studies on chlorinated thiophenes and their derivatives offer a comprehensive understanding of their reactivity and potential applications (J. Skramstad et al., 2000).

Applications De Recherche Scientifique

Chimie médicinale : Agents antimicrobiens

Le 2-chloro-3-méthylthiophène est un composé précieux en chimie médicinale en raison de son noyau thiophène, qui est connu pour une large gamme de propriétés thérapeutiques. Les dérivés du thiophène ont été rapportés comme présentant une activité antimicrobienne significative. Par exemple, certains dérivés ont montré un effet inhibiteur plus important contre des organismes tels que B. subtilis, E. coli, P. vulgaris et S. aureus . Les groupes chloro et méthyle sur le cycle thiophène peuvent être modifiés davantage pour améliorer ces propriétés, conduisant au développement de nouveaux médicaments antimicrobiens.

Développement pharmaceutique : Médicaments anti-inflammatoires

Le noyau thiophène, présent dans le this compound, est un motif commun dans les médicaments anti-inflammatoires. Ce composé peut servir de précurseur pour synthétiser des médicaments ayant des propriétés anti-inflammatoires, qui sont cruciales dans le traitement de conditions telles que l'arthrite et d'autres maladies inflammatoires .

Science des matériaux : Semi-conducteurs organiques

Dans le domaine de la science des matériaux, les dérivés du thiophène, y compris le this compound, jouent un rôle important dans l'avancement des semi-conducteurs organiques. Ces composés sont essentiels dans la fabrication des transistors à effet de champ organiques (OFET) et des diodes électroluminescentes organiques (OLED), en raison de leurs excellentes propriétés électriques .

Inhibition de la corrosion : Chimie industrielle

Les dérivés du thiophène sont utilisés comme inhibiteurs de corrosion en chimie industrielle. La structure moléculaire du this compound peut être intégrée dans des revêtements ou des additifs qui protègent les métaux de la corrosion, ce qui est vital pour prolonger la durée de vie des machines et des infrastructures industrielles .

Recherche sur le cancer : Agents anticancéreux

La recherche a indiqué que les dérivés du thiophène présentent des propriétés anticancéreuses. Le cadre structurel du this compound peut être utilisé pour développer de nouveaux agents anticancéreux, offrant potentiellement de nouveaux traitements pour divers types de cancer .

Formulations anesthésiques : Anesthésiques dentaires

Les dérivés du thiophène sont connus pour être utilisés dans les formulations anesthésiques. Un composé comme le this compound pourrait être un ingrédient clé dans la synthèse d'anesthésiques dentaires, offrant un soulagement de la douleur pendant les procédures dentaires .

Safety and Hazards

2-Chloro-3-methylthiophene is classified as a flammable liquid and vapor. It can cause serious eye damage and skin irritation, and it is harmful if swallowed . Safety measures include wearing protective gloves, eye protection, and face protection. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Orientations Futures

While specific future directions for 2-Chloro-3-methylthiophene are not mentioned in the search results, thiophene derivatives are of interest in various fields, including medicinal chemistry and material science . They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Mécanisme D'action

Target of Action

2-Chloro-3-methylthiophene is a chemical compound with the formula C5H5ClS

Pharmacokinetics

Its molecular weight is 132.61 g/mol , which may influence its absorption and distribution in the body

Result of Action

As a research chemical, it is primarily used in the synthesis of other compounds .

Action Environment

The action of 2-Chloro-3-methylthiophene can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. It has a boiling point of 147-149 °C and a density of 1.211 g/mL at 25 °C , indicating that it is a liquid at room temperature

Propriétés

IUPAC Name |

2-chloro-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFADYXPELMVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162425 | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14345-97-2 | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14345-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014345972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-3-methylthiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGW3VN9CJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)

![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)

![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)